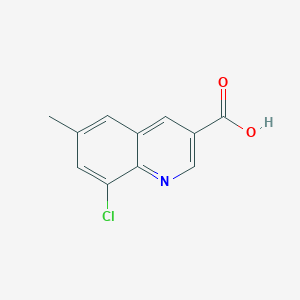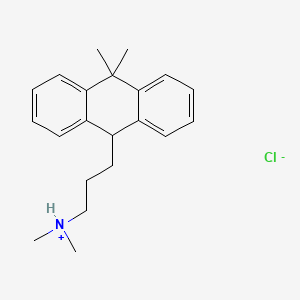
2-Naphthalenesulfonic acid, 1,1'-methylenebis-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt is a chemical compound with the molecular formula C21H14O6S2.2Na and a molecular weight of 472.44 g/mol . It is a disodium salt derivative of 2-naphthalenesulfonic acid, characterized by the presence of two sulfonic acid groups attached to a naphthalene ring system, bridged by a methylene group . This compound is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt typically involves the following steps :
Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalenesulfonic acid.
Condensation: The resulting naphthalenesulfonic acid is then condensed with formaldehyde to form the methylenebis derivative.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulfonic acid derivatives with different functional groups.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted naphthalene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is used in studies involving the interaction of sulfonic acid groups with biological molecules.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt involves its interaction with various molecular targets and pathways . The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt can be compared with other similar compounds, such as :
Naphthalene-2-sulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in similar applications but with different reactivity.
1,3,6-Naphthalenetrisulfonic acid: A trisulfonic acid derivative with three sulfonic acid groups, offering different chemical properties and applications.
2-Naphthalenesulfonic acid, 5,5’-methylenebis-: Another methylenebis derivative with different substitution patterns, leading to unique chemical behavior.
The uniqueness of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
2379-92-2 |
|---|---|
Fórmula molecular |
C21H14Na2O6S2 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
disodium;1-[(2-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
SPDUFLWDSCKGPG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)




